
N-Acetyl O-Benzoyl 5-Epi Emtricitabine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl O-Benzoyl 5-Epi Emtricitabine is a derivative of Emtricitabine, a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV infection . This compound is characterized by its molecular formula C17H16FN3O5S and a molecular weight of 393.389 g/mol . It is a protected intermediate in the synthesis of 5-epi Emtricitabine, which is an epimer of Emtricitabine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl O-Benzoyl 5-Epi Emtricitabine involves multiple steps, starting from the parent compound Emtricitabine. The key steps include acetylation and benzoylation reactions. The reaction conditions typically involve the use of acetic anhydride and benzoyl chloride as reagents, with a suitable base such as pyridine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents .
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl O-Benzoyl 5-Epi Emtricitabine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
N-Acetyl O-Benzoyl 5-Epi Emtricitabine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other nucleoside analogs.
Biology: Studied for its potential effects on cellular processes and enzyme interactions.
Medicine: Investigated for its antiviral properties, particularly against HIV and hepatitis B virus.
Industry: Utilized in the development of pharmaceutical formulations and as a reference standard in quality control
Wirkmechanismus
The mechanism of action of N-Acetyl O-Benzoyl 5-Epi Emtricitabine involves its conversion to the active triphosphate form within cells. This active form competes with natural nucleotides for incorporation into viral DNA by reverse transcriptase. Once incorporated, it terminates the DNA chain, preventing further viral replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Emtricitabine: The parent compound, used as an NRTI for HIV treatment.
Lamivudine: Another NRTI with a similar mechanism of action.
Zidovudine: An older NRTI used in combination therapies for HIV.
Uniqueness
N-Acetyl O-Benzoyl 5-Epi Emtricitabine is unique due to its specific structural modifications, which may confer different pharmacokinetic properties and potentially improved efficacy or reduced toxicity compared to its parent compound .
Eigenschaften
Molekularformel |
C17H16FN3O5S |
|---|---|
Molekulargewicht |
393.4 g/mol |
IUPAC-Name |
[(2R,5R)-5-(4-acetamido-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C17H16FN3O5S/c1-10(22)19-15-12(18)7-21(17(24)20-15)13-9-27-14(26-13)8-25-16(23)11-5-3-2-4-6-11/h2-7,13-14H,8-9H2,1H3,(H,19,20,22,24)/t13-,14-/m1/s1 |
InChI-Schlüssel |
HEPJFWWHRWALBV-ZIAGYGMSSA-N |
Isomerische SMILES |
CC(=O)NC1=NC(=O)N(C=C1F)[C@H]2CS[C@@H](O2)COC(=O)C3=CC=CC=C3 |
Kanonische SMILES |
CC(=O)NC1=NC(=O)N(C=C1F)C2CSC(O2)COC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


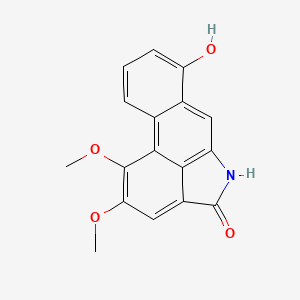


![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(6-morpholin-4-ylpyridin-3-yl)purin-9-yl]oxolan-3-ol](/img/structure/B13435740.png)
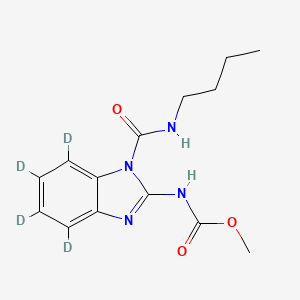
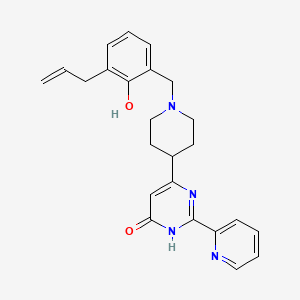
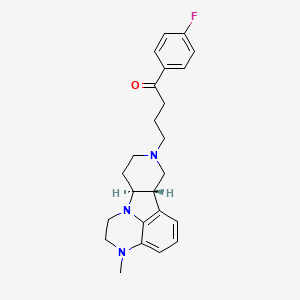
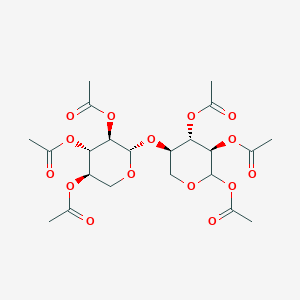
![[9(2R,5S,6R)]-9-O-[5-(Dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-3-O-methyl-17-methylene-leucomycin V](/img/structure/B13435747.png)

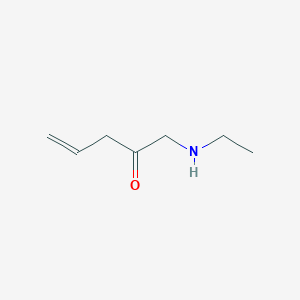
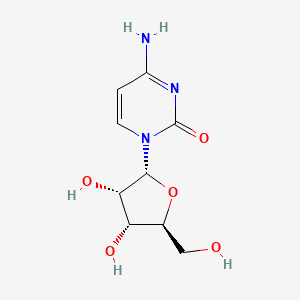

![4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide](/img/structure/B13435790.png)
